N-(3-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide
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Overview
Description
N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. The unique structure of this compound, featuring a hydrazone linkage and fluorobenzamide moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(2-fluorobenzamido)benzhydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides and hydrazones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloproteases and other enzymes. Additionally, its hydrazone linkage allows it to interact with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE
- N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-FLUOROBENZAMIDE
Uniqueness
N-(3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is unique due to the presence of both dihydroxyphenyl and fluorobenzamide moieties. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential for enzyme inhibition, which are not observed in similar compounds .
Properties
Molecular Formula |
C21H16FN3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[3-[[(E)-(2,4-dihydroxyphenyl)methylideneamino]carbamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O4/c22-18-7-2-1-6-17(18)21(29)24-15-5-3-4-13(10-15)20(28)25-23-12-14-8-9-16(26)11-19(14)27/h1-12,26-27H,(H,24,29)(H,25,28)/b23-12+ |
InChI Key |
GQJAVVCQVWAPLH-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O)F |
Origin of Product |
United States |
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